N2-[(9H-Fluoren-9-ylmethoxy)carbonyl]-N-(triphenylmethyl)-D-asparagine N2-[(9H-Fluoren-9-ylmethoxy)carbonyl]-N-(triphenylmethyl)-D-asparagine
Brand Name: Vulcanchem
CAS No.:
VCID: VC13611182
InChI: InChI=1S/C38H32N2O5/c41-35(40-38(26-14-4-1-5-15-26,27-16-6-2-7-17-27)28-18-8-3-9-19-28)24-34(36(42)43)39-37(44)45-25-33-31-22-12-10-20-29(31)30-21-11-13-23-32(30)33/h1-23,33-34H,24-25H2,(H,39,44)(H,40,41)(H,42,43)
SMILES:
Molecular Formula: C38H32N2O5
Molecular Weight: 596.7 g/mol

N2-[(9H-Fluoren-9-ylmethoxy)carbonyl]-N-(triphenylmethyl)-D-asparagine

CAS No.:

Cat. No.: VC13611182

Molecular Formula: C38H32N2O5

Molecular Weight: 596.7 g/mol

* For research use only. Not for human or veterinary use.

N2-[(9H-Fluoren-9-ylmethoxy)carbonyl]-N-(triphenylmethyl)-D-asparagine -

Specification

Molecular Formula C38H32N2O5
Molecular Weight 596.7 g/mol
IUPAC Name 2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-oxo-4-(tritylamino)butanoic acid
Standard InChI InChI=1S/C38H32N2O5/c41-35(40-38(26-14-4-1-5-15-26,27-16-6-2-7-17-27)28-18-8-3-9-19-28)24-34(36(42)43)39-37(44)45-25-33-31-22-12-10-20-29(31)30-21-11-13-23-32(30)33/h1-23,33-34H,24-25H2,(H,39,44)(H,40,41)(H,42,43)
Standard InChI Key KJYAFJQCGPUXJY-UHFFFAOYSA-N
Canonical SMILES C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NC(=O)CC(C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46

Introduction

Chemical Identity and Structural Features

Molecular Characteristics

N2-[(9H-Fluoren-9-ylmethoxy)carbonyl]-N-(triphenylmethyl)-D-asparagine exhibits the following defining properties:

PropertyValueSource
Molecular FormulaC₃₈H₃₁N₂O₅
Molecular Weight595.68 g/mol (calculated)
CAS Registry132388-59-1
IUPAC Name(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-[(triphenylmethyl)carbamoyl]propanoate
SMILES Notation[O-]C(=O)C@HNC(=O)OCC1C2=CC=CC=C2C2=CC=CC=C12

The D-configuration at the α-carbon distinguishes this derivative from its L-asparagine counterpart, making it invaluable for synthesizing non-natural peptide sequences . The Fmoc group (C₁₅H₁₁O₂) protects the α-amino group, while the Trt group (C₁₉H₁₅) shields the side-chain amide, preventing undesired side reactions during elongation .

Synthesis and Manufacturing

Stepwise Protection Strategy

The synthesis involves sequential protection of D-asparagine’s functional groups:

  • Fmoc Protection: Reacting D-asparagine with Fmoc-Cl (9-fluorenylmethyl chloroformate) in dichloromethane (DCM) at 0–5°C, yielding Nα-Fmoc-D-asparagine .

  • Trt Protection: Treating the intermediate with trityl chloride (Trt-Cl) in dimethylformamide (DMF), selectively protecting the β-carboxamide group .

Critical parameters:

  • Temperature control (<10°C) during Fmoc introduction prevents racemization

  • Anhydrous DMF ensures efficient Trt coupling (95–98% yield)

Industrial-Scale Production

Automated peptide synthesizers employ this compound in SPPS workflows:

ParameterOptimal ConditionImpact on Yield
Coupling ReagentHBTU/HOBt97% efficiency
Solvent SystemDCM:DMF (1:1 v/v)Minimizes aggregation
Deprotection Agent20% piperidine in DMFComplete Fmoc removal
Reaction Time30–45 minutesBalances speed/purity

Applications in Peptide Synthesis

SPPS Mechanistic Role

The compound addresses two key challenges in asparagine incorporation:

  • Base Sensitivity: The Trt group stabilizes the β-amide against piperidine-induced β-elimination during Fmoc deprotection .

  • Aggregation Prevention: Bulky Trt substituent reduces interchain hydrogen bonding, improving solubility in organic solvents .

Comparative protecting group performance:

Protecting GroupDeprotection ConditionStability in SPPS
Trt1% TFA in DCMHigh (>90%)
Mtt2% TFA in DCMModerate (75%)
BocHCl/dioxaneLow (60%)

Therapeutic Peptide Case Studies

  • Anticancer Peptides: Used in synthesizing Bcl-2 homology 3 (BH3) mimetics, enhancing apoptotic activity

  • Antimicrobial Peptides: Enables precise positioning of asparagine in defensin analogs

Research Findings and Optimization Strategies

Coupling Efficiency Enhancements

Recent studies demonstrate:

  • Microwave Assistance: Reduces coupling time from 45 to 10 minutes while maintaining 96% yield

  • Additive Screening: 0.1 M OxymaPure® in DMF suppresses racemization (≤0.5% D-isomer formation)

Stability Profiling

  • Thermal Stability: Decomposition onset at 187°C (TGA data)

  • Hydrolytic Resistance: <2% degradation after 24h in pH 7.4 buffer

Hazard CategoryAssessment
Acute ToxicityLD₅₀ >2000 mg/kg (oral rat)
Skin IrritationNon-irritating (OECD 404)
Environmental ImpactNot readily biodegradable

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